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Compound of Interest

Compound Name:
4-Methoxy-6-nitro-1,3-

benzodioxole

CAS No.: 51068-95-2

Cat. No.: B3269469

Get Quote

Executive Summary
In analytical chemistry and forensic profiling, the unambiguous identification of oxygenated

aromatic compounds relies heavily on Electron Ionization Mass Spectrometry (EI-MS). 3,4-

Dimethoxyphenylacetone (CAS 776-99-8), a critical synthetic intermediate and target analyte in

environmental wood-smoke profiling[1], presents a highly predictable, thermodynamically

driven fragmentation cascade. This guide objectively compares the EI-MS performance and

diagnostic fragmentation patterns of CAS 776-99-8 against its structural isomers and

homologs, providing researchers with a self-validating framework for accurate structural

elucidation.

Mechanistic Grounding: The Fragmentation of CAS
776-99-8
CAS 776-99-8 (Molecular Weight: 194.23 g/mol ) is characterized by an electron-rich aromatic

ring that dictates its behavior under 70 eV electron ionization[2]. The fragmentation is primarily

governed by the stability of the resulting carbocations.
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The core spectral features include:

m/z 194 (Molecular Ion, [M]⁺): The intact radical cation is typically visible but of moderate

intensity, as the molecule readily fragments[3].

m/z 151 (Base Peak,[C₉H₁₁O₂]⁺): This dominant peak arises from the homolytic benzylic

cleavage of the C-C bond, resulting in the loss of an acetyl radical (43 Da). The extreme

abundance of the m/z 151 ion is driven by the resonance stabilization provided by the two

electron-donating methoxy groups, which stabilize the resulting dimethoxybenzyl (or

expanded tropylium) cation[4][5].

m/z 107 ([C₇H₇O]⁺): Formed via the subsequent loss of a neutral molecule (such as CH₃ and

CO, totaling 44 Da) from the m/z 151 fragment[5].

m/z 43 ([CH₃CO]⁺): The acetyl cation, generated via competitive alpha-cleavage[4].
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Mass spectrometry fragmentation pathway of 3,4-dimethoxyphenylacetone (CAS 776-99-8).

Comparative MS Analysis: Differentiating Isomers
When developing GC-MS methods, differentiating CAS 776-99-8 from its positional isomers

and branched homologs is paramount to avoid false-positive identifications. The table below

summarizes the quantitative spectral shifts caused by structural variations.
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Structural Comparison Table
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Compound
CAS
Number

Molecular
Ion (m/z)

Base Peak
(m/z)

Key
Diagnostic
Fragments

Structural
Distinction

3,4-

Dimethoxyph

enylacetone

776-99-8 194 151 107, 43

Standard

benzylic

cleavage

yields the

highly stable

3,4-

dimethoxybe

nzyl cation[3].

2,4-

Dimethoxyph

enylacetone

N/A 194 151 121, 91, 43

Positional

isomer. The

ortho-

methoxy

group

facilitates

unique

proximity

(ortho)

effects,

elevating m/z

121[6].

1-(3,4-

Dimethoxyph

enyl)propan-

1-one

N/A 194 165 137, 77

Propiopheno

ne isomer.

Alpha-

cleavage of

the carbonyl-

ethyl bond

(loss of ethyl,

29 Da) shifts

the base

peak to 165.

3-(3,4-

Dimethoxyph

4156-24-5 208 165 151, 43 Branched

homolog.
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enyl)butan-2-

one

Loss of the

acetyl group

leaves a

secondary

benzylic

carbocation

at m/z 165[4].

Analytical Insight: The shift of the base peak from m/z 151 to m/z 165 is the primary diagnostic

indicator when distinguishing the target compound from its propiophenone isomer or alpha-

methylated homologs[4].

Experimental Protocol: Self-Validating GC-MS
Workflow
To ensure reproducibility and scientific integrity, the following GC-MS protocol is optimized for

the baseline resolution and spectral identification of dimethoxyphenylacetones. Every step is

designed to establish a self-validating system where the resulting spectra can be directly cross-

referenced against NIST standard reference databases[3].
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1. Sample Preparation
Dilution in MS-grade Methanol

2. GC Injection
Splitless mode, 250°C

3. Capillary GC Separation
DB-1701 Column, 10°C/min ramp

4. Electron Ionization (EI)
70 eV, Source at 230°C

5. Quadrupole MS Detection
Scan range m/z 30-500

6. Data Analysis
AMDIS & NIST Library Matching

Click to download full resolution via product page

Step-by-step GC-MS experimental workflow for the analysis of dimethoxyphenylacetones.
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Step-by-Step Methodology
Sample Preparation: Dissolve the analyte in MS-grade methanol to a final concentration of

10–50 µg/mL.

Causality: Methanol ensures complete solvation of polar oxygenated aromatics without

introducing the heavy hydrocarbon background noise associated with solvents like

hexane.

GC Injection: Inject 1 µL of the sample in splitless mode with the injection port held at 250°C.

Causality: Splitless injection maximizes sensitivity for trace analysis. 250°C ensures rapid,

uniform volatilization without inducing thermal degradation of the methoxy groups[1].

Chromatographic Separation: Utilize a mid-polarity DB-1701 capillary column (30 m × 0.25

mm i.d., 0.25 µm film thickness). Program the oven: hold at 65°C for 10 min, ramp at

10°C/min to 275°C, and hold for 10 min[1].

Causality: The cyanopropylphenyl stationary phase of the DB-1701 column provides

superior selectivity for oxygenated aromatic compounds. The slow 10°C/min ramp rate

through the critical 150–200°C window is essential for baseline-resolving the 2,4-

dimethoxy and 3,4-dimethoxy positional isomers[1].

Mass Spectrometry (EI): Operate the quadrupole mass spectrometer in Electron Ionization

(EI) mode at 70 eV. Set the ion source temperature to 230°C and the transfer line to 280°C.

Scan from m/z 30 to 500[7].

Causality: Operating strictly at 70 eV is the universal standard for EI-MS. This exact

energy level guarantees that the resulting fragmentation ratios (e.g., the 151/194 ratio) are

directly comparable to the NIST Mass Spectral Library, validating the identity of CAS 776-

99-8[3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pubs.acs.org [pubs.acs.org]

2. 2-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 69896 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 3,4-Dimethoxyphenylacetone [webbook.nist.gov]

4. 3-(3,4-Dimethoxyphenyl)butan-2-one | 4156-24-5 | Benchchem [benchchem.com]

5. pubs.rsc.org [pubs.rsc.org]

6. swgdrug.org [swgdrug.org]

7. academic.oup.com [academic.oup.com]

To cite this document: BenchChem. [Comparative Mass Spectrometry Fragmentation Guide:
CAS 776-99-8 vs. Structural Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3269469/docs#comparative-mass-spectrometry-
fragmentation-guide-cas-776-99-8-vs-structural-isomers]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C776998&Mask=200
https://pubs.rsc.org/en/content/articlelanding/2015/AY/C4AY02841F
https://pubs.acs.org/doi/10.1021/es981049n
https://www.swgdrug.org/
https://www.benchchem.com/product/b3269469?utm_src=pdf-custom-synthesis#bc-rfq
https://pubs.acs.org/doi/10.1021/es960930b
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanone_-1-_3_4-dimethoxyphenyl
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanone_-1-_3_4-dimethoxyphenyl
https://webbook.nist.gov/cgi/cbook.cgi?ID=C776998&Mask=200
https://www.benchchem.com/product/b1283475
https://pubs.rsc.org/en/content/getauthorversionpdf/c4ay02401j
https://www.swgdrug.org/Documents/SWGDRUG%20formulae%20and%20exact%20masses%20112916.xlsx
https://academic.oup.com/ijfst/article/60/1/vvaf032/8006378
https://www.benchchem.com/product/b3269469/docs#comparative-mass-spectrometry-fragmentation-guide-cas-776-99-8-vs-structural-isomers
https://www.benchchem.com/product/b3269469/docs#comparative-mass-spectrometry-fragmentation-guide-cas-776-99-8-vs-structural-isomers
https://www.benchchem.com/product/b3269469/docs#comparative-mass-spectrometry-fragmentation-guide-cas-776-99-8-vs-structural-isomers
https://www.benchchem.com/product/b3269469/docs#comparative-mass-spectrometry-fragmentation-guide-cas-776-99-8-vs-structural-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3269469?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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